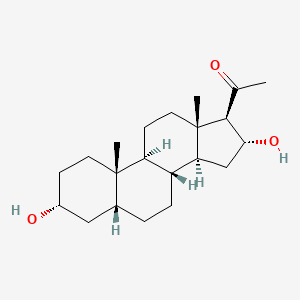

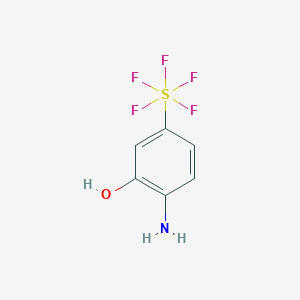

2-Amino-5-(pentafluorosulfanyl)phenol

Vue d'ensemble

Description

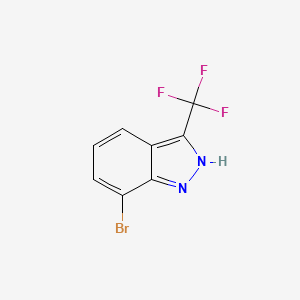

2-Amino-5-(pentafluorosulfanyl)phenol is a compound with the molecular formula C6H6F5NOS and a molecular weight of 235.17 . It is used in research and falls under the category of organic building blocks .

Synthesis Analysis

The synthesis of 2-Amino-5-(pentafluorosulfanyl)phenol involves a reaction in acetonitrile at 80℃ for 6 hours. The starting compound, 2-amino-5-(pentafluorosulfanyl)phenol (37) (410 mg, 1.74 mmol), is stirred in CH3CN (10 mL). Di (1H-imidazol-1-yl) methanimine (562 mg, 3.49 mmol) is added in one portion at 20. The reaction mixture is stirred at 80 for 6 hours .Chemical Reactions Analysis

The pentafluorosulfanyl (SF5) group in 2-Amino-5-(pentafluorosulfanyl)phenol displays high electronegativity, chemical and thermal stability, and low surface energy . This group has been harnessed to tune the optoelectronic character of different classes of functional materials .Applications De Recherche Scientifique

Synthesis and Oxidation Studies

- Synthesis of Aliphatic Sulfur Pentafluorides: The compound 2-amino-5-(pentafluorosulfanyl)phenol undergoes oxidation leading to the formation of SF5-substituted nitriles and esters in good yields. This method is a practical synthesis of aliphatic SF5-containing compounds from readily available aromatic ones (Vida et al., 2014).

Biodegradation Studies

- Biodegradation by Pseudomonas spp.: Pseudomonas spp. can utilize 2-amino-5-(pentafluorosulfanyl)phenol as the sole carbon and energy source. This study reveals that such compounds can be biodegraded by microorganisms, releasing fluoride ion and generating toxic metabolites (Saccomanno et al., 2018).

Genetic Encoding for Protein Interactions

- Genetic Encoding in Proteins: The compound is used for genetic encoding of para-pentafluorosulfanyl phenylalanine into proteins. This method enables specific and strong interactions in proteins, beneficial for structural biology and in-vivo studies (Qianzhu et al., 2020).

Reactivity Studies

- Hydroxylation and Reduction Reactions: The compound participates in hydroxylation reactions with nitro-(pentafluorosulfanyl)benzenes and subsequent reduction to form amino-(pentafluorosulfanyl)phenols (Beier & Pastýříková, 2011).

Environmental Impact and Biotransformation

- Environmental and Biotransformation Studies: Research on the environmental impact and potential biotransformation reactions of compounds containing the pentafluorosulfanyl group is crucial, as they are seen as potential pollutants. Studies include transformation by Cunninghamella elegans and other bacteria, forming N-acetylated derivatives (Kavanagh et al., 2013).

Safety And Hazards

The safety precautions for handling 2-Amino-5-(pentafluorosulfanyl)phenol include keeping the product out of reach of children, obtaining special instructions before use, and not handling until all safety precautions have been read and understood . It should be kept away from heat, sparks, open flames, hot surfaces, and should not be sprayed on an open flame or other ignition source .

Orientations Futures

The pentafluorosulfanyl (SF5) group is a lesser-known and underutilized functional group that displays high electronegativity, chemical and thermal stability, and low surface energy . As synthetic methodologies improve, the number of compounds containing this group will expand, and these chemicals may be viewed as emerging pollutants . Therefore, future research could focus on the biodegradation of SF5-substituted aromatic compounds .

Propriétés

IUPAC Name |

2-amino-5-(pentafluoro-λ6-sulfanyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F5NOS/c7-14(8,9,10,11)4-1-2-5(12)6(13)3-4/h1-3,13H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCDUGBHFWVMNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(F)(F)(F)(F)F)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30856577 | |

| Record name | 2-Amino-5-(pentafluoro-lambda~6~-sulfanyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-(pentafluorosulfanyl)phenol | |

CAS RN |

1159512-48-7 | |

| Record name | 2-Amino-5-(pentafluoro-lambda~6~-sulfanyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzoic acid](/img/structure/B1512915.png)

![7-Benzyl-1-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1512917.png)

![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1512928.png)